Kaliotoxin-1 source Androctonus mauretanicus mauretanicus.
Kaliotoxin-1 source Androctonus mauretanicus mauretanicus.
The following technical guide details the molecular, pharmacological, and therapeutic profile of Kaliotoxin-1 (KTX1), derived from Androctonus mauretanicus mauretanicus.
Source: Androctonus mauretanicus mauretanicus Target: Kv1.3 & Kv1.1 Potassium Channels Classification: α-KTx 3.1[1]
Part 1: Executive Summary
Kaliotoxin-1 (KTX1) is a 38-amino acid peptide neurotoxin isolated from the venom of the Moroccan scorpion Androctonus mauretanicus mauretanicus. Originally characterized as a blocker of high-conductance Ca²⁺-activated K⁺ channels (BK channels), subsequent rigorous electrophysiological profiling established KTX1 as one of the most potent and selective blockers of voltage-gated potassium channels Kv1.3 and Kv1.1 .
Its high affinity for Kv1.3 (IC₅₀ in the picomolar range) makes it a critical molecular tool and structural template for drug development targeting T-cell-mediated autoimmune diseases , specifically Multiple Sclerosis (MS) and Rheumatoid Arthritis (RA), where Kv1.3 channels on effector memory T cells (
Part 2: Molecular Profile
UniProt ID: Family: α-KTx (Subfamily 3.1) Molecular Weight: ~4150 Da (Calculated: 4149.9 Da) Structure: Compact α/β scaffold stabilized by three disulfide bridges.
Amino Acid Sequence
Structural Stability (Disulfide Connectivity)
The stability of KTX1 is governed by a strict C1-C4, C2-C5, C3-C6 cysteine pairing pattern, characteristic of the scorpion toxin fold.
-
Cys8 — Cys28
-
Cys14 — Cys33
-
Cys18 — Cys35
This rigid scaffold presents the critical Lysine-27 residue to the channel pore, acting as the functional "plug."[2]
Part 3: Source & Extraction Protocols
Source Material: Crude venom from Androctonus mauretanicus mauretanicus (Amm).[3] Safety Warning: Amm venom is highly toxic.[4] All extraction procedures must be performed under strict biosafety containment (BSL-2/3) with appropriate PPE.
Purification Workflow
The isolation of KTX1 requires a two-step chromatographic approach to separate it from other abundant toxins (e.g., Amm VIII, P01).
Step 1: Size Exclusion Chromatography (SEC)
-
Objective: Fractionate crude venom by molecular weight.
-
Column: Sephadex G-50 (1.5 x 100 cm).
-
Buffer: 0.1 M Acetic Acid (preserves peptide stability).
-
Flow Rate: 15 mL/h.
-
Target Fraction: KTX1 elutes in the "Toxic Fraction II" (typically the second major peak, range 3-5 kDa).
Step 2: High-Performance Liquid Chromatography (HPLC)[5]
-
Objective: Purify KTX1 to homogeneity (>98%).
-
Column: C18 Reverse-Phase (analytical or semi-prep).
-
Solvent B: 0.1% TFA in Acetonitrile.[5]
-
Gradient: Linear gradient from 10% to 60% Solvent B over 60 minutes.
-
Elution: KTX1 typically elutes between 25-35% Acetonitrile.
-
Validation: MALDI-TOF MS to confirm Mass (4149.9 ± 1 Da).
Visualization: Purification Logic
Figure 1: Purification workflow for isolating Kaliotoxin-1 from crude scorpion venom.
Part 4: Pharmacology & Mechanism of Action
KTX1 acts as a pore blocker . It does not modify the gating kinetics (opening/closing) of the channel but physically occludes the ion conduction pathway.
Selectivity Profile
| Channel | IC₅₀ (Approx.) | Significance |
| Kv1.3 | 10 - 130 pM | Primary Target. Critical for T-cell activation. |
| Kv1.1 | ~20 pM | High affinity off-target. Potential neurotoxic side effects.[4][5][7] |
| Kv1.2 | ~2 - 10 nM | Moderate affinity. |
| KCa1.1 (BK) | > 100 nM | Originally misidentified as primary target; low affinity. |
Mechanism: The Lysine Dyad
The blocking mechanism relies on a conserved "dyad" motif found in KTX1 and related toxins (like Charybdotoxin):
-
Lysine-27 (K27): This residue protrudes from the toxin surface and inserts directly into the channel's selectivity filter, mimicking a K⁺ ion.
-
Hydrophobic Ring: Residues surrounding K27 (e.g., Met29, Phe25) interact with the hydrophobic vestibule of the channel, stabilizing the toxin-channel complex.
Causality of Block: The insertion of the ε-amino group of K27 into the pore prevents K⁺ ion passage. Because the interaction is electrostatic and steric, it is a 1:1 stoichiometry.
Visualization: Mechanism of Blockade
Figure 2: Mechanism of Kv1.3 channel blockade by Kaliotoxin-1 via Lysine-27 insertion.
Part 5: Therapeutic Applications
The primary interest in KTX1 lies in its ability to suppress the immune system selectively.
The Kv1.3 - Autoimmune Connection[8]
-
Target Cell: Effector Memory T Cells (
). -
Pathology: In diseases like Multiple Sclerosis (MS) and Rheumatoid Arthritis, autoreactive
cells are the primary mediators of tissue damage. -
Channel Expression: Quiescent T cells express few Kv1.3 channels. However, upon activation,
cells upregulate Kv1.3 channels (up to 1500/cell) while maintaining low levels of KCa3.1. -
Therapeutic Logic: Blocking Kv1.3 prevents the K⁺ efflux necessary to maintain the negative membrane potential required for sustained Ca²⁺ influx. Without Ca²⁺ influx, the calcineurin pathway is not activated, and cytokine production (IL-2, IFN-γ) is halted.
Drug Development Challenges
While KTX1 is potent, its selectivity ratio between Kv1.3 and Kv1.1 is low. Blocking Kv1.1 (abundant in the CNS) can cause neurotoxicity (tremors, seizures).
-
Strategy: Researchers use KTX1 as a scaffold, mutating residues (e.g., Arg24, Met29) to decrease Kv1.1 affinity while maintaining Kv1.3 potency, termed "analoging."
References
-
UniProt Consortium. (n.d.). Potassium channel toxin alpha-KTx 3.1 (P24662).[1] UniProt.[1][5][6][8][9] [Link]
-
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom.[6] Journal of Biological Chemistry.[9] [Link]
-
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology. [Link]
-
Beeton, C., et al. (2006). Kv1.3 channels: therapeutic targets for T cell-mediated autoimmune diseases.[10][11] Proceedings of the National Academy of Sciences. [Link]
-
Rjeibi, I., et al. (2011).[5] Purification, synthesis and characterization of AaCtx... from Androctonus australis. Peptides.[2][5][7][9][12] [Link] (Referenced for comparative purification methodologies of Androctonus toxins).
Sources
- 1. uniprot.org [uniprot.org]
- 2. Kaliotoxin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Proteomic Analysis of the Venoms from the Most Dangerous Scorpions in Morocco: Androctonus mauritanicus and Buthus occitanus | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Molecular Characterization of a Mammalian Neurotoxin as a Pharmaceutical Tool from the Venom of Iranian Scorpion Androctonus crassicauda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. selectiontherapeutics.com [selectiontherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
